molecular formula C16H16N2O3 B2682261 4-nitro-N-[4-(propan-2-yl)phenyl]benzamide CAS No. 303990-28-5

4-nitro-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B2682261
CAS No.: 303990-28-5
M. Wt: 284.315
InChI Key: ILZBKIQIXKBKNG-UHFFFAOYSA-N
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Description

4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16N2O3. This compound is characterized by a benzamide core structure with a nitro group at the 4-position and an isopropyl-substituted phenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-(propan-2-yl)phenyl]benzamide typically involves the following steps:

    Amidation: The nitrated benzamide is then reacted with 4-(propan-2-yl)aniline under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-(propan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, under acidic or basic conditions.

Major Products Formed

    Reduction: 4-amino-N-[4-(propan-2-yl)phenyl]benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is used in several scientific research fields:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-phenylbenzamide: Lacks the isopropyl group, leading to different chemical and biological properties.

    4-amino-N-[4-(propan-2-yl)phenyl]benzamide: The reduced form of the compound, with an amino group instead of a nitro group.

Uniqueness

4-nitro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of both the nitro group and the isopropyl-substituted phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

4-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(2)12-3-7-14(8-4-12)17-16(19)13-5-9-15(10-6-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZBKIQIXKBKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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